

A Researcher's Guide to Assessing the Specificity of Anti-Tyrosinase Antibodies

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For researchers, scientists, and drug development professionals, the selection of a highly specific and reliable antibody is paramount to the success of experimental outcomes. This guide provides a comparative overview of commercially available antibodies targeting Tyrosinase (TYR), a key enzyme in melanin biosynthesis and a significant biomarker in melanoma research. We present available experimental data to facilitate an informed decision-making process for your specific research needs.

Introduction to Tyrosinase and its Signaling Pathway

Tyrosinase is a copper-containing enzyme that catalyzes the initial and rate-limiting steps in the melanin biosynthetic pathway. Its dysregulation is associated with pigmentation disorders and is a hallmark of melanoma. The expression and activity of tyrosinase are primarily regulated by the microphthalmia-associated transcription factor (MITF), which is, in turn, activated by the cAMP/PKA/CREB signaling cascade. Understanding this pathway is crucial for contextualizing the role of tyrosinase in cellular processes.

Figure 1. Simplified diagram of the Tyrosinase signaling pathway in melanogenesis.

Comparison of Commercially Available Anti-Tyrosinase Antibodies

The following tables provide a summary of key features and available performance data for a selection of commercially available anti-Tyrosinase antibodies. This information is compiled from manufacturer datasheets and publications. It is important to note that direct quantitative comparisons are limited, and in-house validation is strongly recommended.

Table 1: Overview of Selected Anti-Tyrosinase Antibodies

Antibody Name	Supplier	Catalog Number	Clonality	Isotype	Host	Validated Applications
Anti-Tyrosinase antibody [EPR10141]	Abcam	ab170905	Monoclonal	Rabbit IgG	Rabbit	WB, IHC-P, ICC/IF, Flow Cytometry
Tyrosinase Antibody (T311)	Santa Cruz Biotechnology	sc-20035	Monoclonal	Mouse IgG2a	Mouse	WB, IP, IF, IHC(P), ELISA
Tyrosinase Antibody (JA52-11)	Novus Biologicals	NBP2-67232	Monoclonal	Rabbit IgG	Rabbit	WB, IHC, ICC/IF
Anti-Tyrosinase Antibody	Affinity Biosciences	AF5491	Polyclonal	Rabbit IgG	Rabbit	WB, IHC, IF/ICC

Table 2: Specificity and Performance Data of Selected Anti-Tyrosinase Antibodies

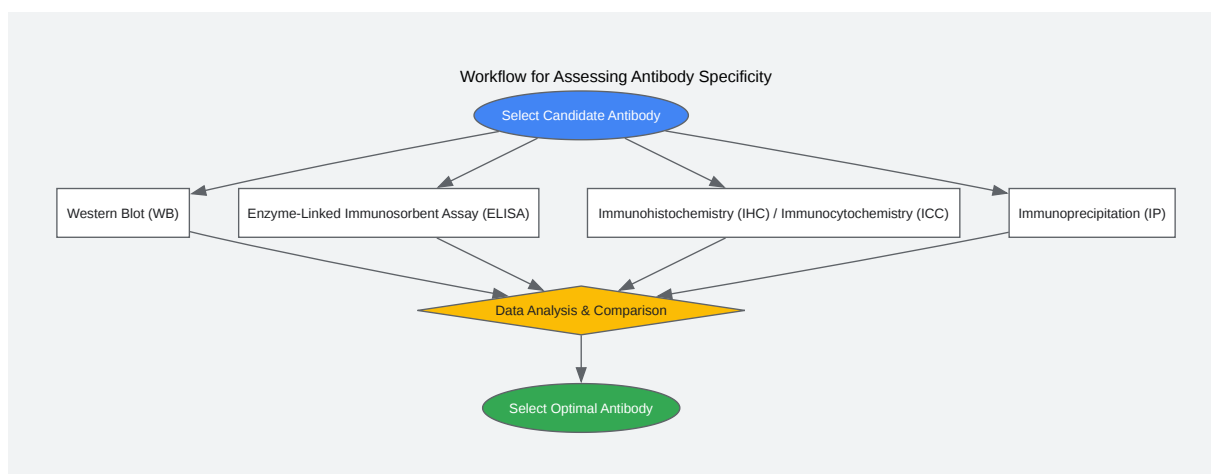
Antibody	Application	Species Reactivity	Positive Control	Negative Control	Observed Band (kDa)	Notes
Abcam ab170905	Western Blot	Human, Mouse	A375, B16-F10 cell lysates	NIH/3T3, Raw264.7 cell lysates	~60-70	The expression profile is reported to be consistent with literature.
IHC-P	Human, Mouse	Human melanoma, Mouse skin	-	-	Staining observed in melanocytes.	
ICC/IF	Human	A375 cells	-	-	Cytoplasmic staining.	
Santa Cruz sc-20035	Western Blot	Human, Mouse, Rat	MNT-1, A375 cell lysates	-	~75	Widely cited in publications. User reviews indicate clear bands. [1]
IHC-P	Human	Melanoma	-	-	Strong staining in melanocytic lesions. [2]	
Novus NBP2-67232	Western Blot	Human	-	-	~70	-

IHC-P	Human	Melanoma	Stomach cancer, Liver tissue	-		Staining observed in paraffin-embedded human melanoma.
Affinity Biosciences AF5491	Western Blot	Human, Mouse, Rat	B16-F10 cell lysate	HeLa, COS-7 cell lysates	~70	Blocking with the immunizing peptide can be used to confirm specificity. [3]
IHC-P	Human	Melanoma	Kidney cancer	-		Staining observed in human melanoma tissue.

Experimental Protocols for Assessing Antibody Specificity

To ensure the specificity of your chosen anti-Tyrosinase antibody, it is crucial to perform rigorous in-house validation. The following are detailed protocols for standard immunological assays.

Experimental Workflow for Antibody Specificity Assessment



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Figure 2. A general experimental workflow for the validation of antibody specificity.

Western Blot (WB)

Objective: To determine the antibody's ability to detect Tyrosinase at its expected molecular weight and to assess cross-reactivity with other proteins.

Materials:

- Cell lysates from Tyrosinase-positive (e.g., A375, B16-F10 melanoma cells) and Tyrosinase-negative (e.g., HeLa, NIH/3T3) cell lines.
- SDS-PAGE gels and running buffer.
- Transfer apparatus and PVDF or nitrocellulose membranes.

- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
- Primary anti-Tyrosinase antibody.
- HRP-conjugated secondary antibody.
- Chemiluminescent substrate.
- Imaging system.

Protocol:

- Prepare cell lysates and determine protein concentration.
- Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
- Transfer the separated proteins to a membrane.
- Block the membrane for 1 hour at room temperature.
- Incubate the membrane with the primary anti-Tyrosinase antibody (at the manufacturer's recommended dilution) overnight at 4°C.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- Add the chemiluminescent substrate and capture the signal using an imaging system.

Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To quantify the amount of Tyrosinase in a sample and assess the antibody's sensitivity and specificity in a sandwich ELISA format.

Materials:

- 96-well microplate.
- Capture anti-Tyrosinase antibody.
- Recombinant human Tyrosinase standard.
- Detection anti-Tyrosinase antibody (biotinylated).
- Streptavidin-HRP.
- TMB substrate and stop solution.
- Wash buffer (e.g., PBST).
- Plate reader.

Protocol:

- Coat the microplate wells with the capture antibody overnight at 4°C.
- Wash the wells three times with wash buffer.
- Block the wells with a blocking buffer for 1-2 hours at room temperature.
- Wash the wells three times with wash buffer.
- Add standards and samples to the wells and incubate for 2 hours at room temperature.
- Wash the wells three times with wash buffer.
- Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
- Wash the wells three times with wash buffer.
- Add Streptavidin-HRP and incubate for 30 minutes at room temperature.
- Wash the wells five times with wash buffer.
- Add TMB substrate and incubate in the dark for 15-30 minutes.

- Add the stop solution and read the absorbance at 450 nm.

Immunohistochemistry (IHC)

Objective: To evaluate the antibody's performance in detecting Tyrosinase in its native conformation within tissue sections and to assess its cellular localization.

Materials:

- Formalin-fixed, paraffin-embedded (FFPE) tissue sections of Tyrosinase-positive tissue (e.g., human melanoma) and Tyrosinase-negative tissue.
- Antigen retrieval solution (e.g., citrate buffer, pH 6.0).
- Blocking solution (e.g., normal goat serum).
- Primary anti-Tyrosinase antibody.
- Biotinylated secondary antibody.
- ABC reagent (Avidin-Biotin Complex).
- DAB substrate.
- Hematoxylin counterstain.
- Microscope.

Protocol:

- Deparaffinize and rehydrate the tissue sections.
- Perform antigen retrieval by heating the sections in the appropriate buffer.
- Block endogenous peroxidase activity with 3% hydrogen peroxide.
- Block non-specific binding with the blocking solution.
- Incubate the sections with the primary anti-Tyrosinase antibody overnight at 4°C.

- Wash the sections with PBS.
- Incubate with the biotinylated secondary antibody.
- Wash the sections with PBS.
- Incubate with the ABC reagent.
- Wash the sections with PBS.
- Develop the signal with the DAB substrate.
- Counterstain with hematoxylin.
- Dehydrate and mount the sections.
- Examine the slides under a microscope.

Conclusion

The selection of an appropriate anti-Tyrosinase antibody is critical for generating reproducible and reliable data. While this guide provides a starting point for comparing different commercial options, researchers are strongly encouraged to perform their own validation experiments using the protocols outlined above. The ideal antibody will exhibit high specificity, sensitivity, and consistent performance in the intended application.

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